molecular formula C12H14N4 B13103488 2-Methyl-N4-(m-tolyl)pyrimidine-4,6-diamine

2-Methyl-N4-(m-tolyl)pyrimidine-4,6-diamine

Cat. No.: B13103488
M. Wt: 214.27 g/mol
InChI Key: RDNJROPYFRYCNZ-UHFFFAOYSA-N
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Description

2-Methyl-N4-(m-tolyl)pyrimidine-4,6-diamine is an organic compound with the molecular formula C12H14N4 It belongs to the class of pyrimidine derivatives and is characterized by the presence of a methyl group at the 2-position and a m-tolyl group at the N4 position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N4-(m-tolyl)pyrimidine-4,6-diamine typically involves the reaction of 2-methylpyrimidine-4,6-diamine with m-tolylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N4-(m-tolyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-Methyl-N4-(m-tolyl)pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-N4-(m-tolyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyrimidine-4,6-diamine: Lacks the m-tolyl group at the N4 position.

    N4-(m-tolyl)pyrimidine-4,6-diamine: Lacks the methyl group at the 2-position.

    2-Methyl-N4-phenylpyrimidine-4,6-diamine: Contains a phenyl group instead of a m-tolyl group at the N4 position.

Uniqueness

2-Methyl-N4-(m-tolyl)pyrimidine-4,6-diamine is unique due to the presence of both the methyl group at the 2-position and the m-tolyl group at the N4 position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

2-methyl-4-N-(3-methylphenyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C12H14N4/c1-8-4-3-5-10(6-8)16-12-7-11(13)14-9(2)15-12/h3-7H,1-2H3,(H3,13,14,15,16)

InChI Key

RDNJROPYFRYCNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=C2)N)C

Origin of Product

United States

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